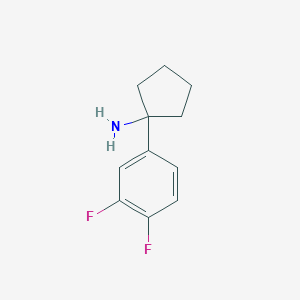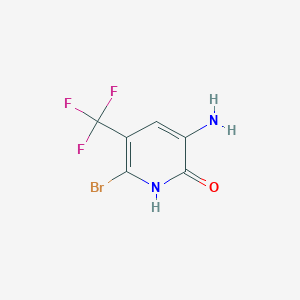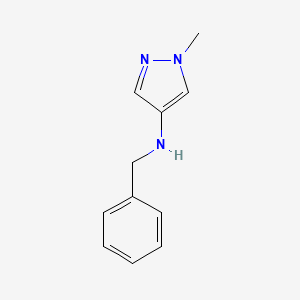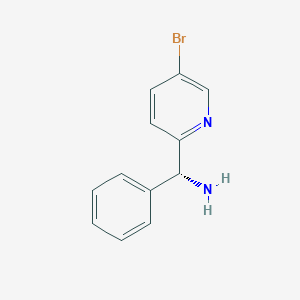![molecular formula C10H11ClF3NO B11731986 (3R)-3-amino-3-[3-chloro-5-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B11731986.png)
(3R)-3-amino-3-[3-chloro-5-(trifluoromethyl)phenyl]propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R)-3-amino-3-[3-chloro-5-(trifluoromethyl)phenyl]propan-1-ol: is a chiral amino alcohol with a trifluoromethyl group. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the trifluoromethyl group enhances its chemical stability and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available 3-chloro-5-(trifluoromethyl)benzaldehyde.
Step 1: The benzaldehyde undergoes a nucleophilic addition with a suitable amine to form an imine intermediate.
Step 2: The imine is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the corresponding amine.
Step 3: The amine is subjected to a chiral resolution process to obtain the (3R)-enantiomer.
Step 4: The final step involves the addition of a hydroxyl group to the amine, typically through a reaction with an epoxide or a hydroxylating agent.
Industrial Production Methods: Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure hydrogenation, and automated chiral resolution techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The ketone can be reduced back to the hydroxyl group using reducing agents like sodium borohydride.
Substitution: The amino group can undergo substitution reactions with various electrophiles, such as alkyl halides, to form substituted amines.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products:
Oxidation: (3R)-3-[3-chloro-5-(trifluoromethyl)phenyl]propan-1-one.
Reduction: (3R)-3-amino-3-[3-chloro-5-(trifluoromethyl)phenyl]propan-1-ol.
Substitution: Various substituted amines depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Acts as a chiral auxiliary in asymmetric synthesis.
Biology:
- Investigated for its potential as an enzyme inhibitor.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential as a pharmaceutical intermediate.
- Evaluated for its biological activity against various diseases.
Industry:
- Utilized in the development of agrochemicals.
- Employed in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of (3R)-3-amino-3-[3-chloro-5-(trifluoromethyl)phenyl]propan-1-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, potentially inhibiting their activity. The amino and hydroxyl groups facilitate hydrogen bonding and electrostatic interactions with the target molecules, leading to the desired biological effects.
Vergleich Mit ähnlichen Verbindungen
(3S)-3-amino-3-[3-chloro-5-(trifluoromethyl)phenyl]propan-1-ol: The enantiomer of the compound with different stereochemistry.
3-amino-3-[3-chloro-5-(trifluoromethyl)phenyl]propan-1-ol: The racemic mixture of the compound.
3-amino-3-[3-chloro-5-(trifluoromethyl)phenyl]propan-2-ol: A structural isomer with the hydroxyl group on the second carbon.
Uniqueness: The (3R)-enantiomer is unique due to its specific stereochemistry, which can result in different biological activities and interactions compared to its (3S)-enantiomer and racemic mixture. The presence of the trifluoromethyl group also distinguishes it from other similar compounds, providing enhanced stability and biological activity.
Eigenschaften
Molekularformel |
C10H11ClF3NO |
|---|---|
Molekulargewicht |
253.65 g/mol |
IUPAC-Name |
(3R)-3-amino-3-[3-chloro-5-(trifluoromethyl)phenyl]propan-1-ol |
InChI |
InChI=1S/C10H11ClF3NO/c11-8-4-6(9(15)1-2-16)3-7(5-8)10(12,13)14/h3-5,9,16H,1-2,15H2/t9-/m1/s1 |
InChI-Schlüssel |
JOABSOKAJCLWFR-SECBINFHSA-N |
Isomerische SMILES |
C1=C(C=C(C=C1C(F)(F)F)Cl)[C@@H](CCO)N |
Kanonische SMILES |
C1=C(C=C(C=C1C(F)(F)F)Cl)C(CCO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methylpyrido[3,2-d]pyrimidin-4-amine](/img/structure/B11731905.png)
![bis({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11731907.png)

![N-[(2,5-difluorophenyl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine](/img/structure/B11731915.png)
![4-({[(5-Fluorothiophen-2-yl)methyl]amino}methyl)-2-methoxyphenol](/img/structure/B11731921.png)

![3-[Amino(cyclopropyl)methyl]benzonitrile hydrochloride](/img/structure/B11731945.png)

![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine](/img/structure/B11731947.png)


![1-cyclopentyl-N-[(2,5-difluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B11731951.png)
![N-{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1,4-dimethyl-1H-pyrazol-3-amine](/img/structure/B11731959.png)

